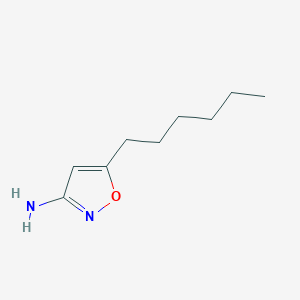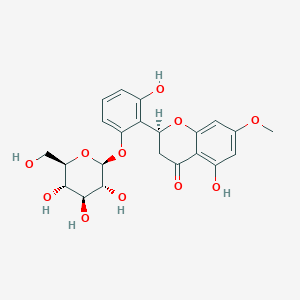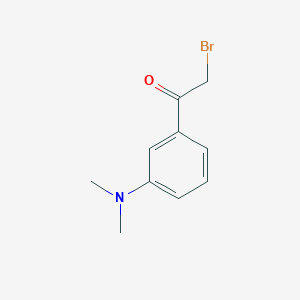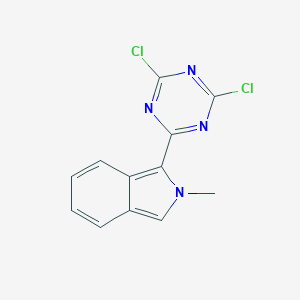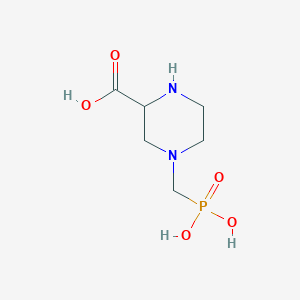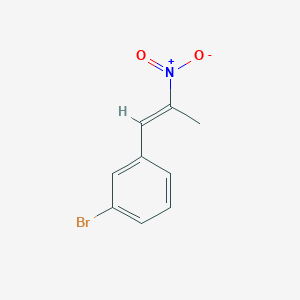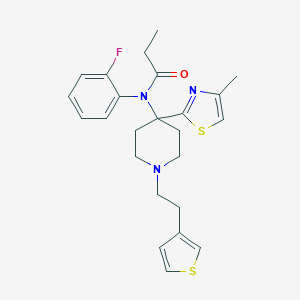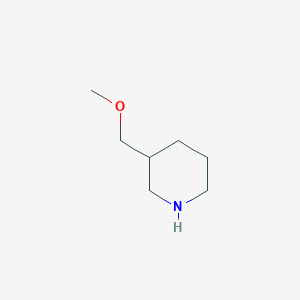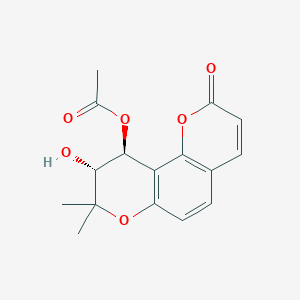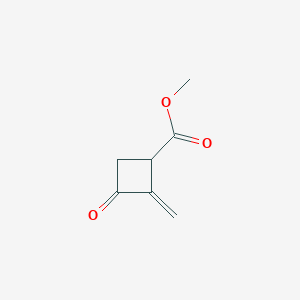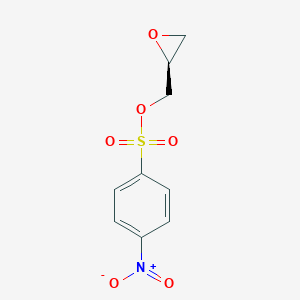
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate and related compounds involves several steps, including enantiomeric resolution and chemical modification of glycidyl arenesulfonates. Ananth, Chen, and Shum (1995) investigated the melting point phase diagrams of glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate, highlighting the challenges in enriching these compounds enantiomerically through recrystallization due to solid solution behavior and polymorphism (Ananth, Chen, & Shum, 1995).
Molecular Structure Analysis
The molecular structure of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate is characterized by its epoxy group and a nitrobenzenesulfonate moiety, which confer reactivity and potential for diverse chemical modifications. The detailed structural analysis is essential for understanding its reactivity and applications in synthesis. However, specific studies directly analyzing the molecular structure of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate were not identified in the provided papers, indicating a gap in the direct molecular structure characterization in the literature.
Chemical Reactions and Properties
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate undergoes various chemical reactions, leveraging its epoxy group for ring-opening reactions and its nitro group for further chemical transformations. The synthesis of enantiomers of metoprolol from (S)-(+)-Glycidyl-4-nitrobenzenesulfonate illustrates its utility in producing chiral compounds with high enantiomeric excess, as shown by Murthy and Nelson (1990) (Murthy & Nelson, 1990).
Physical Properties Analysis
The physical properties, such as melting points and polymorphism of glycidyl arenesulfonates, directly influence their enantiomeric enrichment and purity. As discussed by Ananth, Chen, and Shum (1995), these properties are critical for the optical purification of chiral compounds like (S)-(+)-Glycidyl-4-nitrobenzenesulfonate (Ananth, Chen, & Shum, 1995).
Scientific Research Applications
Biomedicine
- Field : Biomedicine
- Application : “(S)-(+)-Glycidyl-4-nitrobenzenesulfonate” can be used in the hydrophobic modification of polysaccharides . Polysaccharides have the characteristics of wide sources, excellent biocompatibility, and non-toxicity . They can be surface-modified or functionalized to have targeting ability through specific sugar parts .
- Method : The main chain of polysaccharides, which has multifunctional groups, is surface-modified or functionalized . This process involves the use of “(S)-(+)-Glycidyl-4-nitrobenzenesulfonate”.
- Results : The modification results in amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure . These micelles are regarded as ideal carriers for nanomedicines .
Synthesis of Compounds
- Field : Chemical Synthesis
- Application : “(S)-(+)-Glycidyl-4-nitrobenzenesulfonate” is used in the synthesis of certain compounds .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the synthesis are not specified in the source .
Photocatalysis and Biosensing
- Field : Material Science
- Application : The compound could potentially be used in the molecular engineering of polymeric carbon nitride, which has applications ranging from photocatalysis to biosensing .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the applications are not specified in the source .
Fabrication of Functionalized Silica Nanoparticles
- Field : Nanotechnology
- Application : The compound could potentially be used in the fabrication of functionalized silica nanoparticles .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the applications are not specified in the source .
Antibacterial Applications
- Field : Biomedicine
- Application : The compound could potentially be used in the fabrication of silver nanoparticles (AgNPs), which have excellent antimicrobial properties . These nanoparticles can combat bacteria in vitro and in vivo, including multidrug resistant strains .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the applications are not specified in the source .
Industrial Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDYDCHYJXOEY-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate | |
CAS RN |
118712-60-0 |
Source


|
| Record name | (S)-(+)-Glycidyl-4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

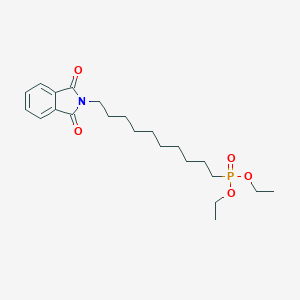
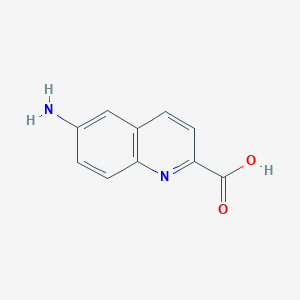
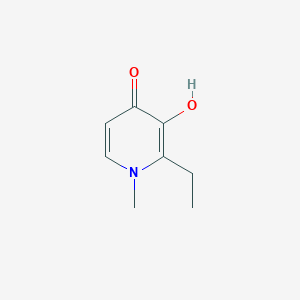
![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
